ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate
Description
Ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position of the pyrazole ring and a sulfanyl-acetamido-ethyl acetate side chain. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor and kinase inhibitory activities . The compound’s synthesis likely involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidinone intermediates and α-chloroacetamide derivatives, as seen in analogous syntheses .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-17(26)9-20-16(25)10-28-19-14-8-23-24(18(14)21-11-22-19)15-6-5-12(2)7-13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFQJJIYMXCEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the sulfanylacetyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a sulfanylacetylating agent.
Esterification: The final step is the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the pyrazolo[3,4-d]pyrimidine core to its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Components
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine scaffold | Known for various biological activities |
| Sulfanyl group | Enhances biological interactions |
| Acetamido moiety | Contributes to lipophilicity and bioavailability |
Anticancer Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Many derivatives have been shown to induce apoptosis in cancer cells at low micromolar concentrations. For instance, related compounds have demonstrated IC50 values as low as 2.24 µM against lung cancer cells (A549) .
- Kinase Inhibition : Certain pyrazolo[3,4-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. This inhibition is crucial for halting tumor growth and proliferation .
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications:
- Inhibition of Cyclooxygenase Enzymes : Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit COX enzymes effectively. For example, studies indicate that some derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Mechanism of Action : The anti-inflammatory effects are primarily due to the reduction of prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses. The presence of electron-donating substituents enhances this activity by stabilizing the enzyme-inhibitor complex .
Case Studies and Research Findings
-
Anticancer Activity Study :
A notable study highlighted a related pyrazolo[3,4-d]pyrimidine derivative that exhibited significant anticancer potential by inducing apoptosis in various cancer cell lines. The findings suggest that modifications to the pyrazolo structure can enhance efficacy against specific cancer types. -
Anemia Treatment :
Another study demonstrated that a pyrazolo[3,4-d]pyrimidine derivative significantly increased hemoglobin levels in anemic model rats through the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production. This indicates the dual potential of these compounds not only as anticancer agents but also in treating conditions like renal anemia .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate involves the inhibition of CDK2 (cyclin-dependent kinase 2). This enzyme plays a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the phenyl ring and the acetamide/ester groups. Key examples include:
Key Observations :
- The target compound ’s 2,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to the 4-fluorophenyl group in , which may influence membrane permeability and metabolic stability.
- Chromenone-containing analogs (e.g., ) exhibit higher molecular weights and melting points, likely due to extended aromatic systems .
Pharmacological Activities
Pyrazolo[3,4-d]pyrimidines are recognized for their antitumor and kinase inhibitory properties . While explicit data for the target compound are unavailable, insights can be drawn from analogs:
- Antitumor Activity : Fluorinated derivatives (e.g., ) show enhanced DNA-binding capacity due to -CF₃O groups, which may improve cytotoxicity .
- Kinase Inhibition: Chromenone-containing analogs (e.g., ) target kinases like EGFR and VEGFR, with bulky substituents modulating selectivity .
- Structural-Activity Relationships (SAR) : The 2,4-dimethylphenyl group in the target compound may reduce metabolic degradation compared to unsubstituted phenyl rings, a hypothesis supported by studies on methylated heterocycles .
Challenges and Limitations
- Data Gaps : Pharmacokinetic and toxicity profiles for the target compound remain uncharacterized, necessitating further studies.
- Contradictions : While fluorinated analogs (e.g., ) exhibit enhanced bioactivity, their increased polarity may limit bioavailability compared to the target’s lipophilic structure .
Biological Activity
Ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have gained significant attention due to their diverse biological activities, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to inhibit various enzymes involved in cell cycle regulation. The synthesis of this compound typically involves multiple steps, starting with the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then modified through various reactions to yield the final product.
Synthetic Route Overview
- Condensation Reaction : Formation of the pyrazole ring.
- Functionalization : Introduction of sulfanyl and acetamido groups.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.
Anticancer Properties
Pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity through various mechanisms, including inhibition of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR). The inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells.
- In vitro Studies : Compounds similar to this compound have been tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 1.74 |
| 1d | A549 | Data not available |
| 1e | PC-3 | Data not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves targeting bacterial kinases, which are crucial for bacterial growth and replication.
- Pathogens Tested :
- Staphylococcus aureus
- Escherichia coli
These compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections, especially in immunocompromised patients .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with the active sites of CDKs and DHFR through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : It promotes the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 in cancer cells .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of pyrazolo[3,4-d]pyrimidines, this compound was found to significantly inhibit tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties revealed that certain derivatives showed enhanced efficacy when used in combination with traditional antibiotics like ampicillin and kanamycin. This suggests a potential strategy for overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a pyrazolo[3,4-d]pyrimidin-4-one precursor with ethyl chloroacetate in anhydrous dimethylformamide (DMF) under reflux (6 hours) with potassium carbonate as a base. Post-reaction, the product is isolated via ice quenching, filtration, and recrystallization from ethanol . Key considerations include:
- Anhydrous conditions to prevent hydrolysis of intermediates.
- Stoichiometric control of ethyl chloroacetate to avoid side reactions.
- Recrystallization solvents (e.g., ethanol) to optimize purity and yield.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and thioether/acetyl linkages.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment.
Advanced Research Questions
Q. What experimental strategies address contradictions in reaction yields when varying substituents on the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Mechanistic studies : Probe the reaction pathway using density functional theory (DFT) to identify steric or electronic effects of substituents (e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl) on nucleophilic attack efficiency .
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, base strength) to isolate yield-limiting factors. For example, DMF’s high polarity may favor SN2 mechanisms, while weaker bases like K₂CO₃ reduce side-product formation .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., pyridopyrimidine analogs) to identify trends in reactivity .
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Reaction path searching : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for key steps like thioether bond formation or amide coupling. This identifies transition states and guides solvent/base selection .
- Molecular docking : If targeting biological activity (e.g., kinase inhibition), dock the compound into protein active sites to predict binding modes and prioritize synthetic modifications .
- Machine learning (ML) : Train models on existing pyrazolo[3,4-d]pyrimidine reaction datasets to predict optimal conditions (e.g., catalyst, temperature) for new derivatives .
Q. What methodologies resolve discrepancies in biological activity data across similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 2,4-dimethylphenyl vs. fluorophenyl) and assay against target enzymes/receptors. Use statistical tools (e.g., IC₅₀ curve fitting) to quantify potency differences .
- Metabolic stability assays : Test for cytochrome P450-mediated degradation or plasma esterase hydrolysis (e.g., ethyl ester cleavage) to explain variability in in vivo vs. in vitro results .
- Crystallographic validation : Co-crystallize the compound with its target to confirm binding hypotheses derived from conflicting activity data .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic assays : Use fluorescence-based or colorimetric substrates (e.g., ADP-Glo™ for kinases) to measure IC₅₀ values. Include controls for non-specific binding (e.g., DMSO vehicle) .
- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinase family members) to assess specificity. Cross-reference with PubChem BioAssay data for analogous compounds .
- Dose-response curves : Use 8–12 concentration points in triplicate to ensure statistical robustness. Apply nonlinear regression models (e.g., GraphPad Prism) for curve fitting .
Q. What analytical techniques are critical for detecting decomposition products during storage?
- Methodological Answer :
- HPLC-MS : Monitor for ester hydrolysis (e.g., ethyl → carboxylic acid) or sulfanyl group oxidation. Use C18 columns with acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., 25°C vs. 4°C) .
- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation via NMR or LC-MS .
Safety & Compliance
Q. What safety protocols are essential when handling this compound in a research setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Neutralize reaction byproducts (e.g., HCl from chloroacetate reactions) before aqueous disposal .
- Emergency procedures : Maintain spill kits with absorbent materials (e.g., vermiculite) and ensure eyewash stations are accessible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
